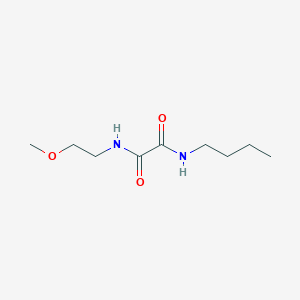

N-butyl-N'-(2-methoxyethyl)ethanediamide

Description

N-butyl-N'-(2-methoxyethyl)ethanediamide is a diamide derivative characterized by two distinct substituents: a butyl group (C₄H₉) attached to one nitrogen atom and a 2-methoxyethyl group (CH₂CH₂OCH₃) attached to the adjacent nitrogen. For instance, the 2-methoxyethyl group is frequently employed in drug design to enhance solubility and metabolic stability, as seen in oligonucleotide therapeutics , while butyl groups may influence lipophilicity and binding interactions in catalytic systems .

Properties

IUPAC Name |

N-butyl-N'-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-10-8(12)9(13)11-6-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKMRIIXJKIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method to synthesize N-butyl-N’-(2-methoxyethyl)oxamide involves the condensation of butylamine with 2-methoxyethylamine in the presence of oxalic acid. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol.

Hydrolysis of Cyanogen: Another method involves the hydrolysis of cyanogen to produce oxamide, which is then reacted with butylamine and 2-methoxyethylamine to form the desired compound.

Industrial Production Methods: Industrial production of N-butyl-N’-(2-methoxyethyl)oxamide may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-butyl-N’-(2-methoxyethyl)oxamide can undergo oxidation reactions to form corresponding oxamides with higher oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in substitution reactions where the butyl or methoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

Oxidation: Formation of N-butyl-N’-(2-methoxyethyl)oxamide derivatives with higher oxidation states.

Reduction: Formation of butylamine and 2-methoxyethylamine.

Substitution: Formation of substituted oxamides with different functional groups.

Scientific Research Applications

Chemistry: N-butyl-N’-(2-methoxyethyl)oxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structure.

Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as flexibility and durability.

Mechanism of Action

The mechanism by which N-butyl-N’-(2-methoxyethyl)oxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Role of the 2-Methoxyethyl Group

The 2-methoxyethyl moiety is a recurring feature in bioactive compounds. For example:

- [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid () demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRpd3, achieving 50% inhibition of appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) . This suggests that the 2-methoxyethyl group enhances target binding or solubility, critical for cellular uptake.

- In SPINRAZA , a therapeutic oligonucleotide, 2'-O-(2-methoxyethyl) modifications stabilize RNA against nucleases, extending half-life in vivo .

Comparison with Target Compound : The 2-methoxyethyl group in N-butyl-N'-(2-methoxyethyl)ethanediamide may similarly improve solubility or stability, though its exact role depends on the application context (e.g., enzymatic inhibition vs. drug delivery).

Role of the N-butyl Group

- N-butyl-N,N-dimethyl-α-phenylethylammonium bromide () acts as a phase-transfer catalyst in solvent-free synthesis of dihydropyrimidinones, where the butyl chain likely facilitates interfacial interactions between reactants .

- Butyl groups in other compounds (e.g., ionic liquids) are known to balance hydrophobicity and molecular flexibility.

Bioactivity and Inhibition

The boronic acid derivatives in highlight the 2-methoxyethyl group’s contribution to HDAC inhibition. A hypothetical comparison suggests that this compound could exhibit similar or distinct inhibitory profiles depending on the diamide scaffold’s compatibility with HDAC active sites.

Data Tables

Table 1. Key Compounds and Their Properties

Research Findings and Implications

- In Silico and In Vitro Studies : underscores the value of computational screening for identifying 2-methoxyethyl-containing inhibitors, a strategy applicable to optimizing this compound derivatives .

- Synthetic Efficiency : Solvent-free methods using butyl-substituted catalysts () suggest that the target compound could be synthesized sustainably, though its reactivity may differ due to the diamide backbone .

- Drug Delivery : The success of 2-methoxyethyl in oligonucleotide therapeutics () supports its exploration in small-molecule drug candidates to improve pharmacokinetics .

Biological Activity

N-butyl-N'-(2-methoxyethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of modulating cellular functions and enzyme activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound, also known as a bis(2-methoxyethyl) derivative, has the following chemical structure:

- Molecular Formula : C8H16N2O4

- Molecular Weight : 188.23 g/mol

This compound features two methoxyethyl groups attached to an ethanediamide backbone, which may influence its interaction with biological targets.

Research indicates that this compound may act as a modulator of protein kinase activities. Protein kinases play critical roles in various cellular processes, including proliferation, differentiation, and apoptosis. The modulation of these enzymes can impact cancer progression and other diseases characterized by abnormal cell growth.

Key Findings:

- Inhibition of Kinase Activity : Studies have shown that compounds similar to this compound can inhibit kinases such as c-Met and KDR, which are implicated in tumorigenesis and cancer metastasis .

- Cell Proliferation : The compound may affect cell migration and proliferation rates, which are essential in wound healing and cancer treatment strategies .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and similar compounds:

Case Study 1: Cancer Treatment

In a study focusing on the modulation of c-Met activity, this compound demonstrated significant inhibitory effects on cancer cell lines associated with breast and renal cancers. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapy protocols .

Case Study 2: Receptor Interaction

Another investigation assessed the compound's interaction with the A2A receptor. Results indicated that metabolites derived from this compound exhibited antagonist properties, suggesting a role in managing conditions related to excessive adenosine signaling, such as inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.